3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-YL]benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 3-FLUORO-N-[1-(4-FLUOROPHENYL)-3-(2-THIENYL)-1H-PYRAZOL-5-YL]BENZENESULFONAMIDE typically involves a multi-step process. One common method involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated ketone, followed by oxidative aromatization to form the pyrazole ring .
Chemical Reactions Analysis
3-FLUORO-N-[1-(4-FLUOROPHENYL)-3-(2-THIENYL)-1H-PYRAZOL-5-YL]BENZENESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can be performed, including nucleophilic aromatic substitution using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-FLUORO-N-[1-(4-FLUOROPHENYL)-3-(2-THIENYL)-1H-PYRAZOL-5-YL]BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-[1-(4-FLUOROPHENYL)-3-(2-THIENYL)-1H-PYRAZOL-5-YL]BENZENESULFONAMIDE involves its interaction with molecular targets such as PPARγ . This interaction can modulate the activity of PPARγ, leading to changes in the expression of genes involved in glucose and lipid metabolism . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
3-FLUORO-N-[1-(4-FLUOROPHENYL)-3-(2-THIENYL)-1H-PYRAZOL-5-YL]BENZENESULFONAMIDE can be compared with other phenylpyrazole compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar pyrazole core but different substituents, leading to distinct chemical and biological properties.
Celecoxib: A well-known phenylpyrazole used as a nonsteroidal anti-inflammatory drug (NSAID) with cyclooxygenase-2 (COX-2) inhibitory activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H13F2N3O2S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-fluoro-N-[2-(4-fluorophenyl)-5-thiophen-2-ylpyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H13F2N3O2S2/c20-13-6-8-15(9-7-13)24-19(12-17(22-24)18-5-2-10-27-18)23-28(25,26)16-4-1-3-14(21)11-16/h1-12,23H |
InChI Key |
GULUFDCOGAXLEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=C(C=C3)F)C4=CC=CS4)F |
Origin of Product |
United States |
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